
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining benzimidazole moieties with a cyclohexadienone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one typically involves multi-step organic reactions The initial step often includes the formation of benzimidazole derivatives through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole rings or the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moieties can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-4-methylphenol
- 2-(1H-Benzimidazol-2-yl)-6-methylphenol
- 2-(1H-Benzimidazol-2-yl)-4,6-dimethylphenol
Uniqueness
Compared to similar compounds, 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one exhibits unique structural features, such as the presence of both benzimidazole and cyclohexadienone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
769171-68-8 |
|---|---|
Fórmula molecular |
C21H16N4O |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2,6-bis(1H-benzimidazol-2-yl)-4-methylphenol |
InChI |
InChI=1S/C21H16N4O/c1-12-10-13(20-22-15-6-2-3-7-16(15)23-20)19(26)14(11-12)21-24-17-8-4-5-9-18(17)25-21/h2-11,26H,1H3,(H,22,23)(H,24,25) |
Clave InChI |
XWGHLAQUXMGEAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C2=NC3=CC=CC=C3N2)O)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)

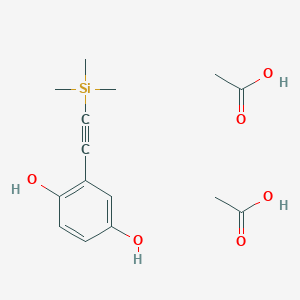
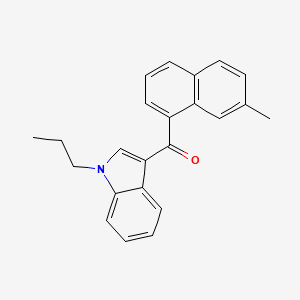
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
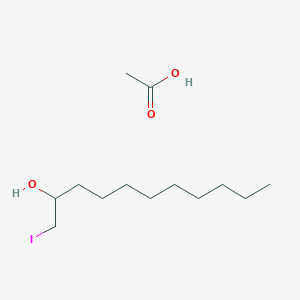
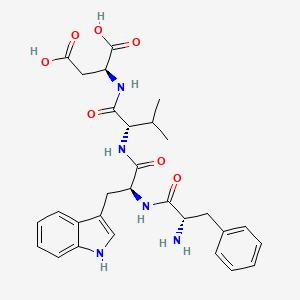
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
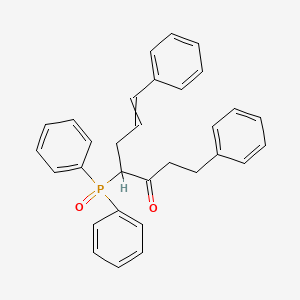

![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
